

# Application Notes and Protocols for LINC00899

## qRT-PCR Primer Design

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### Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

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## Introduction

Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode proteins. They are emerging as critical regulators of various cellular processes, and their dysregulation has been implicated in numerous diseases, including cancer. LINC00899 is a lncRNA that has been shown to play a role in breast cancer progression, cell division, and osteogenic differentiation. Accurate and reliable quantification of LINC00899 expression is crucial for understanding its biological functions and exploring its potential as a biomarker or therapeutic target.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique for measuring gene expression levels. A critical step in qRT-PCR is the design of specific and efficient primers. This document provides detailed application notes and protocols for designing and utilizing qRT-PCR primers for the human long non-coding RNA, LINC00899.

## Primer Design Strategy for LINC00899

The design of effective qRT-PCR primers for lncRNAs such as LINC00899 requires special considerations to ensure specificity and avoid amplification of contaminating genomic DNA (gDNA). The primary strategy employed here is to design primers that span exon-exon junctions. This ensures that the primers will only amplify the spliced transcript (cDNA) and not the unspliced gDNA, as the intronic sequence will be absent in the mature RNA.

The following parameters were considered for designing LINC00899 primers using NCBI's Primer-BLAST tool, based on the reference sequence NR\_027036.1:

- Amplicon Length: 70-200 base pairs for optimal amplification efficiency.
- Primer Length: 18-24 nucleotides.
- Melting Temperature (T<sub>m</sub>): 60-65°C, with the forward and reverse primers having a T<sub>m</sub> within 2-3°C of each other.
- GC Content: 40-60%.
- Exon-Exon Junction Spanning: Primers were designed to anneal to sequences across an exon-exon boundary.
- Specificity: Primer sequences were checked against the human transcriptome to minimize off-target amplification.

## LINC00899 and Reference Gene Primer Information

The following tables summarize the designed primer sets for LINC00899 and validated primers for commonly used reference genes. It is crucial to select stable reference genes for data normalization in qRT-PCR experiments. The choice of reference genes may vary depending on the cell type and experimental conditions.

Table 1: Designed qRT-PCR Primers for Human LINC00899 (RefSeq: NR\_027036.1)

Primer Set	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Length (bp)	Tm (°C)	GC Content (%)	Exon Junction
1	TGGGAAG AGGAAGG AGATGC	AGCAGG GCTGGAG AAAGGAG	135	61.32 / 62.47	55.0 / 55.0	1-2
2	ACAGCCC TGGGAAG AGGAAG	TCTCCTT TCTCCAG CCCTGC	158	63.53 / 63.53	60.0 / 60.0	1-2
3	GAGGAAG GAGATGC GGAGAG	CAGCAGG GCTGGAG AAAGGA	114	62.47 / 61.32	60.0 / 55.0	2-3

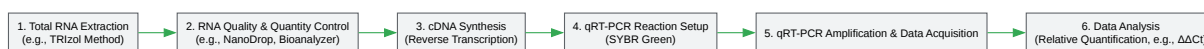
Note: It is recommended to empirically validate the designed primers for efficiency and specificity in your experimental system.

Table 2: Validated qRT-PCR Primers for Human Reference Genes

Gene Symbol	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Length (bp)
GAPDH	GAAGGTGAAGGTC GGAGTCA	TTGAGGTCAATGAA GGGGTC	226
ACTB	AGAGCTACGAGCTG CCTGAC	AGCACTGTGTTGGC GTACAG	188
B2M	TTCAGGTTTACTCA CGTCATCC	GATTGATTGGAGA GCATCCTC	108

## Experimental Protocols

A general workflow for quantifying LINC00899 expression using qRT-PCR is depicted below.



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Caption: A generalized workflow for the quantification of LINC00899 expression using qRT-PCR.

## Total RNA Extraction Protocol (TRIzol Method)

This protocol is a general guideline for RNA extraction from cultured cells using TRIzol reagent.

- Homogenization:
  - For a 6-well plate, aspirate the cell culture medium.
  - Add 1 mL of TRIzol reagent directly to each well and pipette up and down several times to lyse the cells.
  - Incubate at room temperature for 5 minutes.
- Phase Separation:
  - Transfer the lysate to a microcentrifuge tube.
  - Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
  - Cap the tube securely and shake vigorously for 15 seconds.
  - Incubate at room temperature for 3 minutes.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
- RNA Precipitation:
  - Carefully transfer the upper aqueous phase to a fresh tube.

- Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
- Mix gently by inverting and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- RNA Wash:
  - Discard the supernatant.
  - Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water).
  - Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
  - Carefully discard the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
  - Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
  - Incubate at 55-60°C for 10 minutes to aid dissolution.
- Quantification and Quality Control:
  - Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

## cDNA Synthesis Protocol (Using High-Capacity cDNA Reverse Transcription Kit)

This protocol is a general guideline for reverse transcribing total RNA into cDNA.

- Reaction Setup:
  - On ice, prepare a master mix for the reverse transcription reaction. For each 20 µL reaction, combine:

- 10X RT Buffer: 2.0 µL
- 25X dNTP Mix (100 mM): 0.8 µL
- 10X RT Random Primers: 2.0 µL
- MultiScribe™ Reverse Transcriptase: 1.0 µL
- Nuclease-free H<sub>2</sub>O: 4.2 µL
- Total Master Mix Volume per reaction: 10 µL
- Add up to 1 µg of total RNA (in 10 µL of nuclease-free water) to each reaction tube.
- Add 10 µL of the master mix to each RNA sample for a final reaction volume of 20 µL.
- Thermal Cycling:
  - Gently mix the reactions and briefly centrifuge.
  - Place the reactions in a thermal cycler and run the following program:
    - Step 1: 25°C for 10 minutes
    - Step 2: 37°C for 120 minutes
    - Step 3: 85°C for 5 minutes
    - Step 4: 4°C hold
- Storage:
  - The resulting cDNA can be stored at -20°C for long-term use.

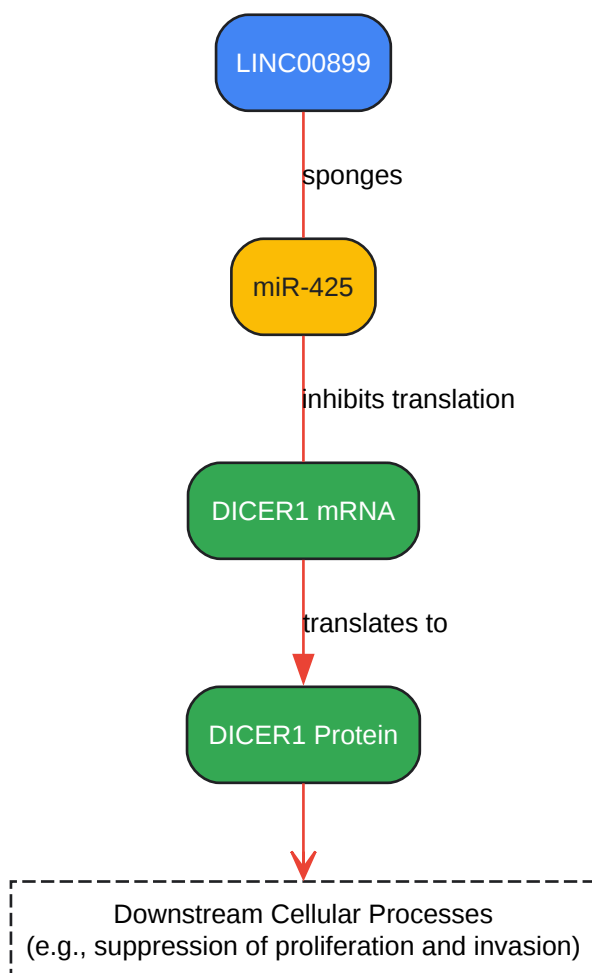
## qRT-PCR Protocol (Using PowerUp™ SYBR™ Green Master Mix)

This protocol provides a general guideline for setting up a qRT-PCR reaction.

- Reaction Setup:
  - On ice, prepare a qPCR master mix. For each 20  $\mu$ L reaction, combine:
    - PowerUp™ SYBR™ Green Master Mix (2X): 10  $\mu$ L
    - Forward Primer (10  $\mu$ M): 0.8  $\mu$ L
    - Reverse Primer (10  $\mu$ M): 0.8  $\mu$ L
    - Nuclease-free H<sub>2</sub>O: 3.4  $\mu$ L
    - Total Master Mix Volume per reaction: 15  $\mu$ L
  - Add 5  $\mu$ L of diluted cDNA (typically 10-100 ng) to each well of a qPCR plate.
  - Add 15  $\mu$ L of the qPCR master mix to each well.
  - Seal the plate, mix gently, and centrifuge briefly.
- Thermal Cycling:
  - Place the plate in a real-time PCR instrument and run a program similar to the following:
    - UDG Activation: 50°C for 2 minutes (optional, for carry-over prevention)
    - Dual-Lock™ DNA Polymerase Activation: 95°C for 2 minutes
    - 40 Cycles:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute
    - Melt Curve Analysis: (Follow instrument-specific instructions)

## LINC00899 Signaling Pathway

LINC00899 has been reported to function as a competing endogenous RNA (ceRNA) in breast cancer. It acts as a molecular sponge for microRNA-425 (miR-425), thereby preventing miR-425 from binding to its target, DICER1 mRNA. This leads to increased DICER1 expression, which in turn can influence various downstream cellular processes.



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Caption: The LINC00899-miR-425-DICER1 signaling axis in breast cancer.

## Data Analysis

The relative expression of LINC00899 can be calculated using the comparative Ct ( $\Delta\Delta C_t$ ) method.

- Calculate  $\Delta C_t$ : For each sample, subtract the Ct value of the reference gene from the Ct value of LINC00899.



- $\Delta Ct = Ct(\text{LINC00899}) - Ct(\text{Reference Gene})$
- Calculate  $\Delta\Delta Ct$ : Select one sample as the calibrator (e.g., the control group). Subtract the  $\Delta Ct$  of the calibrator from the  $\Delta Ct$  of each experimental sample.
  - $\Delta\Delta Ct = \Delta Ct(\text{Sample}) - \Delta Ct(\text{Calibrator})$
- Calculate Fold Change: The fold change in LINC00899 expression relative to the calibrator is calculated as  $2^{(-\Delta\Delta Ct)}$ .

## Troubleshooting

Table 3: Common qRT-PCR Issues and Solutions

Issue	Possible Cause(s)	Recommended Solution(s)
No amplification or late amplification	Poor RNA quality or quantity	Verify RNA integrity and concentration.
Inefficient reverse transcription	Optimize cDNA synthesis protocol; use fresh reagents.	
Suboptimal primer design	Validate primer efficiency with a standard curve; redesign primers if necessary.	
PCR inhibitors present	Re-purify RNA to remove inhibitors.	
Non-specific amplification (multiple peaks in melt curve)	Primer-dimer formation	Optimize primer concentration; increase annealing temperature.
Off-target amplification	Redesign primers for higher specificity; perform a BLAST search.	
gDNA contamination	Treat RNA with DNase I; use exon-exon junction spanning primers.	
High variability between replicates	Pipetting errors	Use calibrated pipettes; ensure proper mixing.
Inconsistent sample quality	Standardize sample collection and RNA extraction procedures.	
Low template concentration	Increase the amount of cDNA in the reaction.	

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